n-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide

Catalog No.
S16158355
CAS No.
M.F
C12H15F3N2O
M. Wt
260.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)am...

Product Name

n-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2,2,2-trifluoroethylamino)acetamide

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

InChI

InChI=1S/C12H15F3N2O/c1-8-3-9(2)5-10(4-8)17-11(18)6-16-7-12(13,14)15/h3-5,16H,6-7H2,1-2H3,(H,17,18)

InChI Key

LYMXUEAXUULAKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CNCC(F)(F)F)C

N-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide is a chemical compound with the molecular formula C12H15F3N2OC_{12}H_{15}F_3N_2O and a molecular weight of approximately 260.26 g/mol. The compound features a dimethyl-substituted phenyl group and an amino acetamide structure, characterized by the presence of a trifluoroethyl group. Its IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its chemical properties and potential applications in various fields.

Typical of amides and substituted phenyl compounds. Notable reactions may include:

  • Acylation Reactions: The compound can undergo acylation to form more complex derivatives.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield corresponding carboxylic acids and amines.
  • Nucleophilic Substitution: The trifluoroethyl group may participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl moiety.

The synthesis of N-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide can be achieved through several methods:

  • Direct Amination: Reacting 3,5-dimethylphenylacetic acid with trifluoroethylamine in the presence of coupling agents.
  • Stepwise Synthesis: Starting from 3,5-dimethylphenol, followed by alkylation with trifluoroethyl halides and subsequent acylation.
  • Use of Protecting Groups: Employing protecting groups for amines during synthesis to prevent unwanted reactions.

These methods ensure high yields and purity of the desired product while allowing for modifications to optimize reaction conditions.

N-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Agricultural Chemicals: The compound could serve as a precursor for agrochemicals with enhanced efficacy.
  • Material Science: Its properties may be exploited in developing new materials or coatings with specific functionalities.

Interaction studies involving N-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide are essential for understanding its biological mechanisms. Investigations may include:

  • Binding Affinity Studies: Assessing how well the compound interacts with various biological targets such as enzymes or receptors.
  • Toxicological Assessments: Evaluating the safety profile through in vitro and in vivo studies.
  • Pharmacokinetic Studies: Analyzing absorption, distribution, metabolism, and excretion (ADME) properties.

These studies help elucidate the compound's potential therapeutic roles and safety concerns.

Several compounds share structural similarities with N-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide. Here are some notable examples:

Compound NameStructureKey Features
2-Amino-N-(3-methylphenyl)acetamideC10H13NMethyl substitution on phenyl; lower lipophilicity
4-Amino-N-(4-methylphenyl)acetamideC10H13NPara substitution; different biological activity profile
N-(3-chlorophenyl)-acetamideC8H8ClNChlorine substituent; potential for different reactivity

Uniqueness

N-(3,5-Dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide stands out due to its trifluoroethyl group which significantly influences its electronic properties and solubility. This unique feature may enhance its bioactivity compared to other similar compounds that lack such substituents.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

260.11364759 g/mol

Monoisotopic Mass

260.11364759 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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